molecular formula C11H7FN4S B2850731 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 872696-22-5

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2850731
CAS No.: 872696-22-5
M. Wt: 246.26
InChI Key: IDSBFELKKTYKHE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thiol (-SH) group at position 4. This structure combines a fluorinated aromatic ring, which enhances metabolic stability and bioavailability, with a sulfur-containing moiety that facilitates interactions with biological targets through hydrogen bonding or covalent modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-8-3-1-2-7(6-8)11-14-13-9-4-5-10(17)15-16(9)11/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSBFELKKTYKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-fluorobenzoyl hydrazine with 2,3-dichloropyridazine in the presence of a base, followed by cyclization to form the triazolopyridazine core. The thiol group can be introduced through subsequent reactions involving thiolation agents.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions to form sulfinic acids, sulfonic acids, or disulfides. This reactivity is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions Product Reference
Oxidation to disulfideH₂O₂ (30%), RT, 6 hoursBis(3-(3-fluorophenyl)triazolo[4,3-b]pyridazin-6-yl) disulfide
Oxidation to sulfonic acidHNO₃ (conc.), reflux, 12 hours3-(3-Fluorophenyl)- triazolo[4,3-b]pyridazine-6-sulfonic acid

Alkylation and Acylation

The thiol group acts as a nucleophile in reactions with alkyl halides or acyl chlorides, forming thioethers or thioesters, respectively. These derivatives are often synthesized to enhance pharmacokinetic properties.

Reaction Reagents/Conditions Product Reference
Alkylation with methyl iodideCH₃I, NaOH (10%), DMF, 60°C, 4 hours6-(Methylthio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine
Acylation with acetyl chlorideClCOCH₃, pyridine, RT, 2 hours6-(Acetylthio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine

Nucleophilic Substitution

The sulfur atom participates in nucleophilic substitution reactions, particularly in the presence of electrophilic aromatic systems or activated halides.

Reaction Reagents/Conditions Product Reference
Reaction with 4-chlorobenzaldehydePOCl₃, 80°C, 8 hours6-((4-Chlorobenzylidene)thio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine
Coupling with arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hours6-(Arylthio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine

Condensation Reactions

The thiol group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form thioacetals or thioesters, often under acidic or basic conditions.

Reaction Reagents/Conditions Product Reference
Condensation with benzaldehydeHCl (cat.), ethanol, reflux, 6 hours6-(Benzylidenethio)-3-(3-fluorophenyl)- triazolo[4,3-b]pyridazine

Cyclization Reactions

The triazole-pyridazine core facilitates cyclization with bifunctional reagents, forming fused heterocyclic systems.

Reaction Reagents/Conditions Product Reference
Reaction with ethylenediamineEtOH, reflux, 24 hours6,7-Dihydro-5H- triazolo[4,3-b]pyridazino[2,3-e] diazepine derivative

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or medicinal applications.

Reaction Metal Salt/Conditions Product Reference
Coordination with Cu(II)CuCl₂·2H₂O, MeOH, RT, 2 hours[Cu(C₁₁H₆FN₄S)₂Cl₂]

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of H₂O₂, while strong acids like HNO₃ promote direct sulfonic acid formation .

  • Alkylation : Follows an SN2 mechanism, with base (e.g., NaOH) deprotonating the thiol to enhance nucleophilicity.

  • Cyclization : Driven by the electron-deficient pyridazine ring, which activates adjacent positions for ring-closing reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in anticancer therapies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its thiol group is believed to play a crucial role in disrupting microbial cell membranes.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Development of Biodegradable Polymers

Research has explored the incorporation of this compound into biodegradable polymer matrices for drug delivery systems. The compound contributes to enhanced mechanical properties and controlled release profiles.

Case Study:
A study published in Advanced Drug Delivery Reviews demonstrated the use of this compound in poly(lactic-co-glycolic acid) (PLGA) matrices. The results indicated that the inclusion of the triazole derivative improved the degradation rate and allowed for a sustained release of therapeutic agents over several weeks.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance binding to hydrophobic pockets in enzymes like BRD4 .
  • Thiol vs. Amine/Chlorine : The thiol group in the target compound may confer unique redox activity or metal-binding capacity compared to amine or chloro analogs, which are typically inert or serve as leaving groups in nucleophilic substitutions .
  • Fluorophenyl Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters steric and electronic interactions; 3-substitution may disrupt planarity, reducing off-target effects .

Pharmacokinetic and Toxicity Profiles

  • Thiol Group Considerations : The thiol moiety may increase metabolic lability (e.g., oxidation to disulfides) compared to more stable substituents like methyl or trifluoromethyl .

Biological Activity

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS No. 872696-22-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_7FN4_4S
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 872696-22-5

Research indicates that compounds in the triazolo-pyridazine class, including this compound, often act as inhibitors of specific kinases involved in cancer progression. Notably, studies have demonstrated that derivatives can inhibit the c-Met and Pim-1 kinases, which are implicated in various malignancies.

Anticancer Activity

A significant body of research has evaluated the anticancer properties of triazolo-pyridazine derivatives:

  • Cytotoxicity Studies :
    • In a study involving 60 cancer cell lines, certain derivatives exhibited potent antiproliferative effects. For example, compound 4g showed an IC50_{50} value of 0.163 ± 0.01 μM against c-Met kinase and was effective in inducing apoptosis in MCF-7 breast cancer cells by increasing caspase-9 activity significantly compared to controls .
    • Another derivative demonstrated IC50_{50} values of 1.06 ± 0.16 μM for A549 (lung cancer), 1.23 ± 0.18 μM for MCF-7 (breast cancer), and 2.73 ± 0.33 μM for HeLa (cervical cancer) cell lines, indicating substantial cytotoxicity .
  • Cell Cycle Arrest :
    • The compound was shown to induce S-phase cell cycle arrest in MCF-7 cells, suggesting a mechanism by which it hampers cancer cell proliferation .
  • Apoptosis Induction :
    • The induction of apoptosis was confirmed through assays measuring caspase activity and changes in the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparative Efficacy Table

CompoundTarget KinaseIC50_{50} (μM)Cell Line
4gc-Met0.163 ± 0.01N/A
4gPim-10.283 ± 0.01N/A
Compound 12e c-Met0.090 ± 0.01A549
Compound 12e N/A1.06 ± 0.16A549
Compound 12e N/A1.23 ± 0.18MCF-7
Compound 12e N/A2.73 ± 0.33HeLa

Study on Dual Inhibitors

A study focused on synthesizing dual inhibitors targeting both c-Met and Pim-1 kinases demonstrated that certain derivatives not only inhibited kinase activity but also exhibited significant cytotoxicity across various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding modes of these compounds to their targets, confirming their potential as effective inhibitors of c-Met kinase with favorable binding affinities compared to existing drugs .

Q & A

Q. What are the typical synthetic routes and key intermediates for synthesizing 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol?

Methodological Answer: The synthesis involves sequential cyclization and functionalization steps:

Cyclization of hydrazine derivatives : Reaction of 3-chloro-6-hydrazinylpyridazine with triethyl orthoacetate or diethyl ethoxymethylenemalonate forms the triazolo[4,3-b]pyridazine core .

Thiol introduction : Nucleophilic substitution at the 6-position using thiourea or sodium hydrosulfide under reflux conditions in ethanol or DMF .

Fluorophenyl functionalization : Suzuki coupling or Ullmann-type reactions to introduce the 3-fluorophenyl group .

Q. Key Intermediates :

  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-Hydrazinylpyridazine derivatives

Q. Optimized Conditions :

  • Solvents: Toluene, DMF, or ethanol.
  • Catalysts: Sodium hydride or palladium catalysts.
  • Temperature: 80–120°C .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsKey IntermediateReference
1Triethyl orthoacetate, reflux6-Chloro-triazolo core
2Thiourea, ethanol, 80°C6-Thiol intermediate
33-Fluorophenylboronic acid, Pd catalystFinal product

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

  • 1H NMR : Confirms aromatic proton environments and substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • FT-IR : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Q. Table 2: Characterization Techniques

TechniquePurposeKey ObservationsReference
1H NMRSubstituent confirmationFluorophenyl protons, triazole ring protons
FT-IRFunctional group analysis-SH, C=N stretches
HPLCPurity assessmentRetention time consistency

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., PDE4A vs. PDE4B) .
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro groups) alter target affinity .

Q. Strategies :

Comparative assays : Replicate studies using identical cell lines and enzyme isoforms.

Structure-activity relationship (SAR) : Systematically modify substituents to isolate activity drivers .

Dose-response validation : Use IC50/EC50 curves to confirm potency thresholds .

Example : Discrepancies in antifungal activity (e.g., 14α-demethylase inhibition) may stem from enzyme source (fungal vs. human) or assay pH .

Q. What computational strategies are employed to predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Uses software (AutoDock, Schrödinger) to model interactions with targets like PDE4 or 14α-demethylase. Key residues (e.g., PDE4A Gln443) form hydrogen bonds with the triazole ring .
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding affinity changes due to fluorophenyl substitution .

Q. Table 3: Computational Studies

Target ProteinMethodKey InteractionReference
PDE4A (3LD6)DockingTriazole-C=O···Gln443
14α-DemethylaseMD SimulationFluorine···Heme iron

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates .
  • Catalyst optimization : Pd(PPh3)4 improves Suzuki coupling efficiency for fluorophenyl introduction .
  • Temperature control : Lower temps (60–80°C) reduce byproducts during cyclization .

Case Study : Replacing ethanol with DMF increased thiolation yield from 65% to 82% .

Q. What are the challenges in elucidating the mechanism of action for this compound?

Methodological Answer:

  • Target promiscuity : The triazole-pyridazine core interacts with multiple kinases (e.g., c-Met) and PDE isoforms .
  • Metabolic interference : Thiol oxidation or glutathione conjugation may alter activity in vivo .
  • Probe validation : Use knockout cell lines (e.g., PDE4B⁻/⁻) to confirm target specificity .

Q. Experimental Approaches :

  • Kinase profiling : Screen against a panel of 50+ kinases using ATP-competitive assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified targets .

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